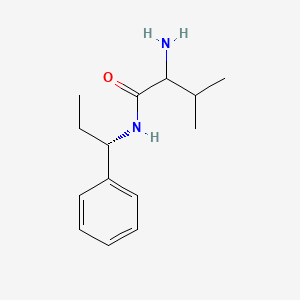
2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl group, and a phenylpropyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and (S)-1-phenylpropylamine.
Coupling Reaction: The carboxyl group of 2-amino-3-methylbutanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation: The activated carboxyl group is then reacted with (S)-1-phenylpropylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, purification techniques like recrystallization or chromatography, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Biochemistry: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Pharmacology: It is investigated for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It may be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide
- 2-Amino-3-methyl-N-(pyridin-2-yl)butanamide
- 2-Amino-3-methyl-N-(thiazol-2-yl)butanamide
Comparison:
- Structural Differences: While these compounds share a common butanamide backbone, they differ in the substituents attached to the nitrogen atom. For example, 2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide has a chromenyl group, whereas 2-Amino-3-methyl-N-(pyridin-2-yl)butanamide has a pyridinyl group.
- Unique Properties: The presence of different substituents imparts unique chemical and biological properties to each compound. For instance, the chromenyl derivative may exhibit fluorescence, while the pyridinyl derivative may have enhanced binding affinity to certain receptors.
- Applications: The specific applications of each compound vary based on their unique properties. For example, the chromenyl derivative may be used in fluorescence-based assays, while the pyridinyl derivative may be explored for its pharmacological potential.
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
2-amino-3-methyl-N-[(1S)-1-phenylpropyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12-,13?/m0/s1 |
InChI-Schlüssel |
SJKGDKJVMHLPIT-UEWDXFNNSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C(C(C)C)N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


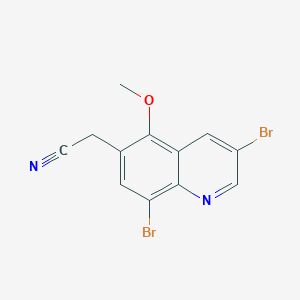
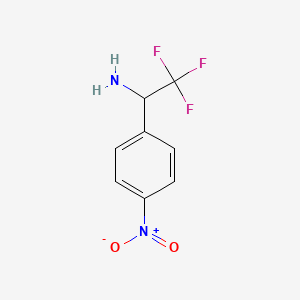
![1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)
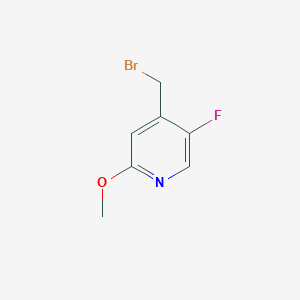
![2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide](/img/structure/B13085116.png)
![5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)

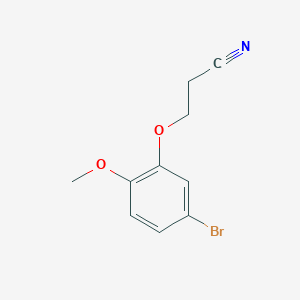
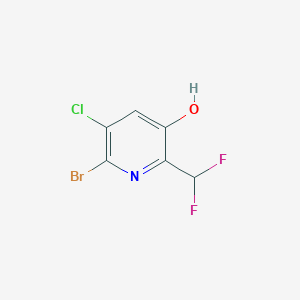

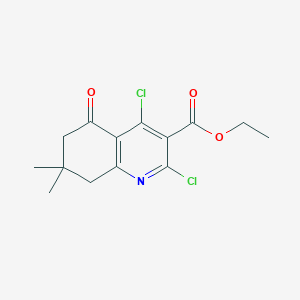
![7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13085155.png)
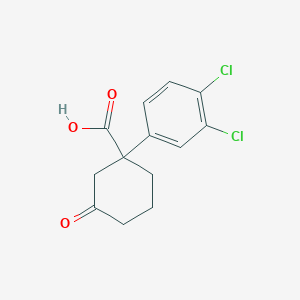
![tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13085180.png)
